molecular formula C14H18FNO2 B12232713 3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide

3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide

Cat. No.: B12232713
M. Wt: 251.30 g/mol
InChI Key: SPYXXDIDQQXPOO-UHFFFAOYSA-N
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Description

3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a fluoro group at the third position, a methyl group at the fourth position, and an oxan-4-ylmethyl group attached to the nitrogen atom of the amide. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzoic acid and oxan-4-ylmethylamine.

    Amide Formation: The carboxylic acid group of 3-fluoro-4-methylbenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The activated intermediate is then reacted with oxan-4-ylmethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or other substituents on the benzene ring.

Scientific Research Applications

3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. It may be studied for its interactions with biological targets and pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the benzene ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The oxan-4-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact molecular targets and pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-methylbenzoic acid: Shares the same benzene ring substitution pattern but lacks the amide and oxan-4-ylmethyl groups.

    4-methyl-N-[(oxan-4-yl)methyl]benzamide: Similar structure but without the fluoro group.

    3-fluoro-N-[(oxan-4-yl)methyl]benzamide: Similar structure but without the methyl group.

Uniqueness

3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide is unique due to the combination of its substituents The presence of both the fluoro and methyl groups on the benzene ring, along with the oxan-4-ylmethyl group attached to the amide nitrogen, imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

3-fluoro-4-methyl-N-(oxan-4-ylmethyl)benzamide

InChI

InChI=1S/C14H18FNO2/c1-10-2-3-12(8-13(10)15)14(17)16-9-11-4-6-18-7-5-11/h2-3,8,11H,4-7,9H2,1H3,(H,16,17)

InChI Key

SPYXXDIDQQXPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCOCC2)F

Origin of Product

United States

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